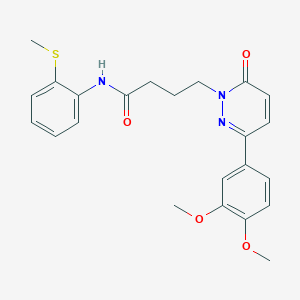

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide

Description

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted with a 3,4-dimethoxyphenyl group at position 3 and a butanamide side chain terminating in a 2-(methylthio)phenyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its synthesis and characterization can be inferred from analogous pyridazinone derivatives documented in the literature.

Properties

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methylsulfanylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-29-19-12-10-16(15-20(19)30-2)17-11-13-23(28)26(25-17)14-6-9-22(27)24-18-7-4-5-8-21(18)31-3/h4-5,7-8,10-13,15H,6,9,14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZFXHLYIGEBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3SC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and methylthiophenyl groups. Common reagents used in these reactions include dimethoxybenzene, methylthiophenylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide has several scientific research applications:

Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It can be used in biochemical assays to investigate its interactions with biological targets.

Medicine: The compound’s potential therapeutic properties are explored in drug discovery and development.

Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Pyridazinone-Based Analogues

Pyridazinone derivatives are well-studied for their diverse biological activities. The table below compares the target compound with structurally related pyridazinones from the evidence:

Key Observations :

- Substituent Positioning : The target compound’s 2-(methylthio)phenyl group differs from the 4-(methylthio)phenyl in compound 8c , which may alter steric or electronic interactions in biological systems.

- Synthetic Efficiency: High yields (e.g., 99.9% for 8c) suggest robust methodologies for pyridazinone functionalization, though the target compound’s synthesis pathway remains unelaborated in the evidence.

Pyrazinone and Benzoxazine Analogues

Compound 6 from , 3-(3,4-dimethoxyphenyl)-5-(1H-indol-3-yl)-1H-pyrazin-2-one, shares the 3,4-dimethoxyphenyl moiety but features a pyrazinone core and indole substitution. Key differences include:

- Core Heterocycle: Pyrazinone (two adjacent nitrogen atoms) vs. pyridazinone (nitrogens at positions 1 and 2).

- Pharmacophore Diversity : The indole group in 6 may target serotoninergic pathways, whereas the methylthio group in the target compound could modulate redox or metalloenzyme interactions .

Research Findings and Implications

Spectral Characterization Trends

- Methylthio Groups : In compounds like 5a and 8c , the SCH3 proton resonates at δ ~2.42–2.45 ppm, consistent across derivatives . The target compound’s SCH3 group would likely exhibit similar shifts.

- Methoxy Groups : The 3,4-dimethoxyphenyl group in the target compound aligns with δ 3.70–3.85 ppm for OCH3 signals, as seen in 6 (δ 3.80 ppm) .

Biological Activity

The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-(methylthio)phenyl)butanamide is a complex organic molecule with significant potential in medicinal chemistry. Its structural characteristics suggest a multifaceted biological activity, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which is relevant in the treatment of various inflammatory and neurological disorders. This article delves into the biological activity of this compound, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Characteristics

The molecular formula for the compound is with a molecular weight of 439.47 g/mol. The structure includes a pyridazine core, a methoxy-substituted phenyl group, and a methylthio-substituted phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O6 |

| Molecular Weight | 439.47 g/mol |

| LogP | 1.7863 |

| Polar Surface Area | 83.541 Ų |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 1 |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

- Preparation of the pyridazinone core.

- Introduction of the dimethoxyphenyl and methylthiophenyl groups.

- Use of reagents such as dimethoxybenzene and methylthiophenylamine under controlled conditions.

The primary biological activity of the compound is attributed to its role as a selective inhibitor of PDE4. This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which is crucial in various cellular signaling pathways involved in inflammation and immune responses.

Therapeutic Implications

Research indicates that compounds similar to this one exhibit significant anti-inflammatory properties, making them candidates for treating conditions like:

- Asthma

- Chronic obstructive pulmonary disease (COPD)

- Rheumatoid arthritis

- Potential applications in cancer therapy

Case Studies and Research Findings

- PDE4 Inhibition : Studies have shown that the compound effectively inhibits PDE4, leading to reduced inflammation in animal models of asthma and arthritis.

- Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various human tumor cell lines, suggesting that this compound may also possess antitumor properties .

- Cellular Uptake and Sensitivity : Research indicates that cellular uptake correlates with drug sensitivity, highlighting the importance of structural modifications in enhancing efficacy against tumor cells .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.